molecular formula C10H16O2 B14174442 1-Acetoxyocta-2,7-diene CAS No. 3491-27-8

1-Acetoxyocta-2,7-diene

Cat. No.: B14174442
CAS No.: 3491-27-8
M. Wt: 168.23 g/mol
InChI Key: RDOHPVPONNHSPH-UHFFFAOYSA-N
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Description

1-Acetoxyocta-2,7-diene is an organic compound with the molecular formula C10H16O2 It is a derivative of octadiene, featuring an acetate group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetoxyocta-2,7-diene can be synthesized through various methods. One common approach involves the acetylation of 2,7-octadien-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Acetoxyocta-2,7-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Acetoxyocta-2,7-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetoxyocta-2,7-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or diols. In substitution reactions, the acetate group is replaced by nucleophiles, leading to the formation of new functional groups. These reactions are facilitated by the compound’s conjugated diene structure, which stabilizes reaction intermediates through resonance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetate functional group, which imparts distinct reactivity and properties compared to other dienes. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

3491-27-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

octa-2,7-dienyl acetate

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3,7-8H,1,4-6,9H2,2H3

InChI Key

RDOHPVPONNHSPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CCCCC=C

Origin of Product

United States

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